Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 321580-90-9
VCID: VC16401912
InChI: InChI=1S/C11H22O3S/c1-2-3-4-5-6-8-14-11-7-9-15(12,13)10-11/h11H,2-10H2,1H3
SMILES:
Molecular Formula: C11H22O3S
Molecular Weight: 234.36 g/mol

Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide

CAS No.: 321580-90-9

Cat. No.: VC16401912

Molecular Formula: C11H22O3S

Molecular Weight: 234.36 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide - 321580-90-9

Specification

CAS No. 321580-90-9
Molecular Formula C11H22O3S
Molecular Weight 234.36 g/mol
IUPAC Name 3-heptoxythiolane 1,1-dioxide
Standard InChI InChI=1S/C11H22O3S/c1-2-3-4-5-6-8-14-11-7-9-15(12,13)10-11/h11H,2-10H2,1H3
Standard InChI Key PXFIJODNNVGWBC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCOC1CCS(=O)(=O)C1

Introduction

Chemical Identification and Structural Analysis

Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide belongs to the class of sulfolane derivatives, characterized by a fully saturated thiophene ring (tetrahydrothiophene) with two sulfonyl oxygen atoms at the 1- and 1'-positions. The heptyloxy group (-O-C₇H₁₅) introduces a lipophilic chain, altering solubility and phase behavior compared to simpler analogs like sulfolane (tetrahydrothiophene 1,1-dioxide) .

Molecular Formula and Weight

Based on the structure of 3-(decyloxy)tetrahydrothiophene 1,1-dioxide (C₁₄H₂₈O₃S, MW 276.435 g/mol) , the heptyloxy analog likely has the molecular formula C₁₁H₂₂O₃S and a molecular weight of 234.36 g/mol. The reduction in alkyl chain length from decyl (C₁₀H₂₁) to heptyl (C₇H₁₅) accounts for the lower molecular weight.

Spectroscopic Signatures

While experimental data for the heptyloxy derivative are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of related compounds suggest key features:

  • IR: Strong absorption bands near 1300–1150 cm⁻¹ for the sulfone group (S=O) .

  • ¹H NMR: Resonances for the tetrahydrothiophene ring protons (δ 2.5–3.5 ppm), methine proton adjacent to the ether oxygen (δ 3.8–4.2 ppm), and heptyloxy chain (δ 1.2–1.6 ppm for methylene groups) .

Synthesis and Manufacturing

The synthesis of 3-alkoxytetrahydrothiophene 1,1-dioxides typically involves two steps: (1) sulfonation of tetrahydrothiophene to form sulfolane, followed by (2) nucleophilic substitution to introduce the alkoxy group.

Sulfonation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to sulfolane using hydrogen peroxide or ozone, as demonstrated in the production of sulfolane (CAS 126-33-0) . The reaction proceeds via the formation of sulfinic acid intermediates, culminating in the 1,1-dioxide structure.

Physical and Thermodynamic Properties

Physical properties of 3-(heptyloxy)tetrahydrothiophene 1,1-dioxide can be extrapolated from its decyloxy and methoxy analogs (Table 1).

Table 1: Comparative Physical Properties of Sulfolane Derivatives

Property3-(Heptyloxy)tetrahydrothiophene 1,1-dioxide (Estimated)3-(Decyloxy)tetrahydrothiophene 1,1-dioxide Sulfolane
Molecular FormulaC₁₁H₂₂O₃SC₁₄H₂₈O₃SC₄H₈O₂S
Molecular Weight (g/mol)234.36276.435120.17
Density (g/cm³)1.01–1.051.031.26
Boiling Point (°C)~380–400412.4285
Flash Point (°C)~190–210203.2177

Phase Behavior

The heptyloxy chain enhances hydrophobicity, reducing miscibility with water compared to sulfolane (which is fully miscible) . The compound likely exhibits a liquid state at room temperature, with a melting point below 25°C, analogous to the decyloxy derivative .

Solubility and Partitioning

  • Water Solubility: Estimated logP (octanol-water partition coefficient) of 4.0–4.5, similar to 3-(decyloxy)tetrahydrothiophene 1,1-dioxide (logP 4.41) .

  • Organic Solvents: High solubility in polar aprotic solvents (e.g., dimethylformamide) and moderate solubility in hydrocarbons.

Chemical Reactivity and Functional Transformations

Ether Cleavage

The heptyloxy group may undergo acid-catalyzed hydrolysis to yield 3-hydroxytetrahydrothiophene 1,1-dioxide and heptanol. This reactivity is analogous to the methoxy derivative, which is susceptible to nucleophilic attack under basic conditions .

Industrial and Research Applications

Specialty Solvents

Sulfolane derivatives are prized as solvents in natural gas processing and electronics manufacturing due to their high polarity and thermal stability . The heptyloxy variant could serve as a co-solvent in systems requiring balanced hydrophobicity.

Surfactants and Emulsifiers

The amphiphilic nature of 3-(heptyloxy)tetrahydrothiophene 1,1-dioxide (polar sulfone head, nonpolar tail) suggests potential as a surfactant or phase-transfer catalyst.

Pharmaceutical Intermediates

Sulfolane derivatives are explored in drug delivery for their solubility-enhancing properties. The heptyloxy chain may improve lipid membrane permeability, making the compound a candidate for prodrug formulations .

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